molecular formula C6H3N5O2 B14201384 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile CAS No. 828294-91-3

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile

Cat. No.: B14201384
CAS No.: 828294-91-3
M. Wt: 177.12 g/mol
InChI Key: IAPIKVMSMWSWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique triazepine ring structure, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable dicarbonitrile precursor with hydrazine derivatives, followed by cyclization to form the triazepine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the triazepine ring .

Scientific Research Applications

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dioxo-1,2,3,4-tetrahydro-1,3,5-triazine-6-carbonitrile
  • 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Comparison: Compared to these similar compounds, 2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,3,5-triazepine-6,7-dicarbonitrile exhibits unique reactivity and stability due to its distinct triazepine ring structure. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

828294-91-3

Molecular Formula

C6H3N5O2

Molecular Weight

177.12 g/mol

IUPAC Name

2,4-dioxo-1,5-dihydro-1,3,5-triazepine-6,7-dicarbonitrile

InChI

InChI=1S/C6H3N5O2/c7-1-3-4(2-8)10-6(13)11-5(12)9-3/h(H3,9,10,11,12,13)

InChI Key

IAPIKVMSMWSWEE-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(NC(=O)NC(=O)N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.